1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the piperidine derivative, which is then coupled with a pyridine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are crucial to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or phenyl rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its unique combination of functional groups. Similar compounds might include:
1-(Pyridin-3-yl)piperidine: Lacks the urea and trifluoromethyl groups.
3-(2-(Trifluoromethyl)phenyl)urea: Lacks the piperidine and pyridine rings.
1-(Pyridin-3-yl)piperidin-4-yl)methyl urea: Lacks the trifluoromethyl group.
The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
1-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)16-5-1-2-6-17(16)25-18(27)24-12-14-7-10-26(11-8-14)15-4-3-9-23-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRSUGCFASJFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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